Superior Binding Affinity for Phosphatidylethanolamine in Bilayer Membranes vs. Micellar Environments
Cinnamycin demonstrates a binding constant (K₀) for phosphatidylethanolamine (PE) that is 10- to 100-fold higher when the lipid is presented in a physiologically relevant 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayer membrane (K₀ ≈ 10⁷–10⁸ M⁻¹) compared to an octyl glucoside (OG) micelle (K₀ ≈ 10⁶ M⁻¹) [1]. This enhancement in the membrane environment is attributed to nonspecific hydrophobic interactions that stabilize the cinnamycin-PE complex, a feature critical for interpreting *in vitro* vs. *in cellulo* activity [1].
| Evidence Dimension | Binding Affinity (K₀) for PE |
|---|---|
| Target Compound Data | ~10⁷–10⁸ M⁻¹ in POPC bilayer membrane |
| Comparator Or Baseline | ~10⁶ M⁻¹ in octyl glucoside micelle |
| Quantified Difference | 10- to 100-fold higher affinity in bilayer membranes |
| Conditions | High-sensitivity Isothermal Titration Calorimetry (ITC) at 25°C; PE headgroup with fatty acyl chains of varying length (optimal n=8) |
Why This Matters
This data is essential for researchers designing membrane interaction assays, as it quantifies the dramatic impact of lipid environment on cinnamycin's binding, preventing misinterpretation of activity data obtained in artificial micellar systems.
- [1] Machaidze, G., Ziegler, A., & Seelig, J. (2003). Specific binding of cinnamycin (Ro 09-0198) to phosphatidylethanolamine. Comparison between micellar and membrane environments. *Biochemistry*, 42(43), 12570–12576. View Source
